molecular formula C9H13NO3 B1371619 1-Allyl-6-oxopiperidine-3-carboxylic acid CAS No. 915923-41-0

1-Allyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1371619
CAS RN: 915923-41-0
M. Wt: 183.2 g/mol
InChI Key: AOFDOEKCFHBUKP-UHFFFAOYSA-N
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Description

“1-Allyl-6-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO3/c1-2-5-10-6-7 (9 (12)13)3-4-8 (10)11/h2,7H,1,3-6H2, (H,12,13) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . Its molecular weight is 183.21 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereoselective Syntheses : Research by (Boev et al., 2015) explored the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This work contributes to the understanding of cis and trans isomer formation in related compounds.

  • Enantioselective Benzylation : Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, providing insights into the synthesis of chiral 3-benzylpiperidine derivatives (Wang et al., 2018).

  • X-ray Powder Diffraction Analysis : An X-ray powder diffraction study by (Wang et al., 2017) focused on a structurally similar compound, providing valuable information for the characterization of related molecules.

  • Chiral Ammonia Equivalent : Kleban et al. (2017) described a method for the synthesis and resolution of lactams closely related to 1-Allyl-6-oxopiperidine-3-carboxylic acid, demonstrating the versatility of these compounds in stereoselective synthesis (Kleban et al., 2017).

Advanced Organic Synthesis

  • Modular and Scalable Strategy : Garcia et al. (2021) developed a strategy for synthesizing functionalized piperidines with multiple stereocenters, highlighting the compound's potential in complex molecule synthesis (Garcia et al., 2021).

  • Cobalt-Catalyzed Carboxylation : Michigami et al. (2017) explored cobalt-catalyzed carboxylation processes, which could potentially be applied to the synthesis of compounds like this compound (Michigami et al., 2017).

  • Silver-Catalyzed Decarboxylative Allylation : Cui et al. (2012) discussed a method potentially applicable to the synthesis of this compound derivatives through silver-catalyzed reactions (Cui et al., 2012).

Potential Therapeutic Applications

  • Treatment of Bronchial Pneumonia in Children : Ding and Zhong (2022) investigated a new heterocycle compound closely related to this compound for treating children's bronchial pneumonia, suggesting potential therapeutic applications (Ding & Zhong, 2022).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

6-oxo-1-prop-2-enylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2,7H,1,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFDOEKCFHBUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660750
Record name 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915923-41-0
Record name 6-Oxo-1-(2-propen-1-yl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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